molecular formula C16H12FNO4 B12119448 Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12119448
M. Wt: 301.27 g/mol
InChI Key: OZTGXXWNVUGFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol.

    Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.

    Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to a carboxylate group (COO-).

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a quinoline derivative with a furan-2-carboxylic acid derivative. The reaction typically proceeds under acidic conditions.

Reaction Conditions::

    Starting Materials: Quinoline derivatives (e.g., 8-fluoroquinoline) and furan-2-carboxylic acid.

    Catalyst: Acidic catalysts (e.g., sulfuric acid or Lewis acids).

    Solvent: Organic solvents (e.g., dichloromethane, ethyl acetate).

    Temperature: Typically at room temperature or slightly elevated.

    Isolation: The product is isolated through extraction and purification.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of yield, purity, and scalability are critical considerations.

Chemical Reactions Analysis

Reactions::

    Esterification: Formation of the methyl ester group.

    Quinoline Ring Closure: Formation of the quinoline ring.

    Furan Ring Formation: Incorporation of the furan ring.

Common Reagents and Conditions::

    Acid-Catalyzed Esterification: Methanol, sulfuric acid, reflux.

    Quinoline Synthesis: Cyclization of aniline derivatives with ketones.

    Furan Formation: Dehydration of diols or furan precursors.

Major Products:: The primary product is Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate itself. Isomers or side products may also form.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Pesticide Development: Quinoline derivatives have pesticidal properties.

    Materials Science: The furan ring contributes to material properties.

    Photophysics: Fluorescent properties for imaging.

Mechanism of Action

The exact mechanism remains an area of research. Potential targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

methyl 5-[(8-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H12FNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3

InChI Key

OZTGXXWNVUGFSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.